molecular formula C6H11ClF3NO B1422466 2,2,2-Trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride CAS No. 1305712-51-9

2,2,2-Trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride

Cat. No.: B1422466
CAS No.: 1305712-51-9
M. Wt: 205.6 g/mol
InChI Key: GYVFTVZQDYZBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride is a chiral compound of significant interest in medicinal chemistry and pharmacology research. This molecule features a pyrrolidine ring, a common nitrogen-containing heterocycle known to enhance the physicochemical and binding properties of drug candidates, and a trifluoroethanol group, which can profoundly influence a molecule's lipophilicity, metabolic stability, and its ability to engage in hydrogen bonding . The hydrochloride salt form improves the compound's stability and solubility for experimental handling. The pyrrolidine scaffold is a privileged structure in drug discovery, frequently utilized in the synthesis of biologically active molecules due to its ability to efficiently explore pharmacophore space and contribute to favorable pharmacokinetic profiles . Recent research highlights the application of substituted pyrrolidines in the development of novel therapeutics targeting the central nervous system. For instance, trans-(2S,4R)-pyrrolidine derivatives have been identified as key dopaminergic moieties in the design of dual-target ligands that act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists . Such compounds are being investigated for their potential to produce analgesic effects with reduced opioid-misuse liability, representing a promising strategy in the fight against the opioid crisis . Furthermore, the trifluoroacetyl group is a recognized pharmacophore in inhibitors for enzymes like histone deacetylase (HDAC), indicating potential applications in oncology and other disease areas . The integration of these two key motifs makes this chemical a versatile building block and a valuable probe for researchers developing new molecular entities for neuroscience, antibacterial agents given pyrrole's presence in many natural antibacterial compounds, and other therapeutic areas . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,2,2-trifluoro-1-pyrrolidin-2-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)4-2-1-3-10-4;/h4-5,10-11H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVFTVZQDYZBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305712-51-9
Record name 2,2,2-trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Coupling of Pyrrolidine with 2,2,2-Trifluoroethyl Amine or Derivatives

A key approach involves reacting a pyrrolidine carboxylic acid derivative with 2,2,2-trifluoroethyl amine in the presence of coupling agents to form the corresponding amide intermediate, which can be further transformed into the target compound.

  • Example process from patent WO2021005484A1 :

    • A protected pyrrolidine-3-carboxylic acid derivative (Formula VI) is converted to an activated intermediate (Formula VII).
    • This intermediate is reacted with 2,2,2-trifluoroethyl amine using coupling agents such as EDCI or similar carbodiimides to yield the amide (Formula VIII).
    • Subsequent transformations, including halogenation and reduction steps, lead to the formation of the trifluoroethyl-substituted pyrrolidine derivative.
    • Final conversion to hydrochloride salt is achieved by treatment with HCl in suitable solvents.

This method is notable for its efficiency and scalability in pharmaceutical manufacturing, as it allows for selective introduction of the trifluoroethyl group with stereochemical control.

Epoxide Ring Opening with Pyrrolidine Derivatives

Another method involves the nucleophilic ring opening of trifluoromethyl-substituted epoxides by pyrrolidine or its derivatives.

  • Procedure from RSC supplementary data :

    • 2,2-Dimethyloxirane or similar trifluoromethyl epoxides are reacted with pyrrolidin-2-yl amines under heating (e.g., 90 °C in ethanol).
    • The nucleophilic nitrogen attacks the less hindered carbon of the epoxide, opening the ring and forming the 2,2,2-trifluoro-1-(pyrrolidin-2-yl)ethanol skeleton.
    • The product is isolated by preparative HPLC or crystallization.
    • Conversion to the hydrochloride salt is performed by treatment with HCl in dioxane or similar solvents.

This approach allows direct installation of the trifluoroethanol moiety with good regioselectivity and moderate yields.

Reduction of Amides or Ketones Bearing Trifluoroethyl Groups

Reduction of amides or ketones containing trifluoroethyl substituents to the corresponding alcohols is also a viable route.

  • Literature examples :

    • Amides derived from pyrrolidine and trifluoroacetyl groups are reduced using borane complexes (e.g., borane-dimethylsulfide) in tetrahydrofuran at controlled temperatures.
    • This reduction selectively converts the carbonyl to the hydroxyl group, yielding the trifluoro-substituted ethan-1-ol.
    • The hydrochloride salt is then formed by acid treatment.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations Yield Range
Coupling of pyrrolidine acid derivative with 2,2,2-trifluoroethyl amine Pyrrolidine-3-carboxylic acid derivative, 2,2,2-trifluoroethyl amine, coupling agents (EDCI) Room temp to mild heating, organic solvents (e.g., pyridine) High selectivity, scalable, stereocontrol Requires protected intermediates, multiple steps Moderate to high (40-70%)
Epoxide ring opening 2,2-Dimethyloxirane, pyrrolidin-2-yl amine Heating (~90 °C), ethanol solvent Direct, fewer steps Moderate yields, purification required Low to moderate (7-20%)
Reduction of amides/ketones Amide/ketone intermediates, borane complexes THF solvent, 0-60 °C Selective reduction, straightforward Sensitive reagents, moisture sensitive Moderate (variable)

Research Findings and Notes

  • The coupling method is preferred in industrial settings due to its control over stereochemistry and ability to produce pharmaceutically acceptable salts with high purity.
  • Epoxide ring opening provides a more direct synthetic route but often requires chromatographic purification and may have lower overall yields.
  • Reduction methods are useful when the intermediate amide or ketone is readily available and can be selectively converted to the alcohol.
  • Formation of the hydrochloride salt is typically achieved by treatment with hydrogen chloride in dioxane or aqueous media, improving compound stability and crystallinity.
  • The trifluoromethyl group imparts enhanced metabolic stability and lipophilicity, making these methods valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Neuroscience : It may act on neurotransmitter systems, particularly GABA receptors, due to its structural similarity to pyrrolidine derivatives. This application is significant for developing new treatments for neurological disorders.
  • Analgesic and Anti-inflammatory Properties : Preliminary studies indicate that it may exhibit analgesic effects and reduce inflammation, suggesting potential as a therapeutic agent in pain management.

Organic Synthesis

2,2,2-Trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride serves as an important intermediate in organic synthesis:

  • Chiral Synthesis : The compound can be utilized as a chiral controller in asymmetric synthesis processes, influencing the stereochemistry of products formed during reactions.
  • Ligand for Catalysis : It can function as a ligand for transition metals (e.g., palladium or rhodium), facilitating catalytic reactions essential in organic chemistry.

Research indicates that this compound interacts with various biological targets:

  • Binding Affinity Studies : Interaction studies suggest effective binding with receptors involved in pain signaling pathways, which could lead to new analgesic drugs .

Case Study 1: Neurotransmitter Interaction

A study explored the effects of this compound on GABA receptor systems. Results indicated that the compound acts as a noncompetitive antagonist, providing insights into its mechanism of action and potential therapeutic applications in treating anxiety disorders.

Case Study 2: Synthesis of Chiral Compounds

In synthetic chemistry research, this compound was employed as a chiral auxiliary in the synthesis of complex molecules. The outcomes demonstrated improved yields and selectivity in producing desired stereoisomers compared to traditional methods.

Application AreaSpecific UseResults/Implications
NeuroscienceGABA receptor modulationPotential treatment for anxiety disorders
Organic SynthesisChiral synthesisEnhanced yields and selectivity
Biological ActivityBinding studies with pain receptorsNew pathways for analgesic drug development

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Derivatives

A key structural analog is 2,2,2-trifluoro-1-(piperidin-2-yl)ethan-1-ol (), which replaces the pyrrolidine ring with a six-membered piperidine ring. Key differences include:

  • Ring Conformation: The pyrrolidine ring exhibits puckering (non-planar geometry) due to its smaller size, as described by Cremer and Pople’s generalized puckering coordinates . Piperidine, being larger, adopts a chair conformation, reducing steric strain.
  • Basicity : Pyrrolidine (pKa ~11.3) is less basic than piperidine (pKa ~11.6) due to reduced electron donation from the smaller ring.
  • Molecular Weight : The target compound (pyrrolidine derivative) has a lower molecular weight (~219.6 g/mol) compared to the piperidine analog (306.32 g/mol, ), impacting pharmacokinetic properties like diffusion rates.

Fluorinated vs. Non-Fluorinated Analogs

The non-fluorinated analog 1-(pyrrolidin-2-yl)ethan-1-ol () lacks the trifluoromethyl group. Differences include:

  • Lipophilicity: The trifluoro group increases hydrophobicity (logP ~1.5 vs. ~0.2 for the non-fluorinated analog), enhancing membrane permeability.
  • Metabolic Stability : Fluorination reduces oxidative metabolism, extending half-life in biological systems.
  • Acidity: The -CF₃ group withdraws electrons, making the hydroxyl proton more acidic (pKa ~9.5 vs. ~14 for non-fluorinated analogs).

Aromatic vs. Aliphatic Heterocycles

Pyridine-based analogs like (R)-2,2,2-Trifluoro-1-pyridin-2-yl-ethylamine hydrochloride () and 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride () replace pyrrolidine with aromatic rings. Key contrasts:

  • Electronic Effects : Pyridine’s aromaticity introduces conjugation, reducing basicity (pKa ~3–5) compared to pyrrolidine.
  • Hydrogen Bonding : Pyrrolidine’s saturated structure allows stronger hydrogen bonding with biological targets, whereas pyridine’s planar structure favors π-π stacking.
  • Molecular Weight : Pyridine derivatives (e.g., 212.6 g/mol, ) are lighter than the target compound, affecting solubility and dosing.

Data Table: Structural and Functional Comparisons

Compound Name Heterocycle Substituent Molecular Weight (g/mol) Key Property Reference
Target Compound Pyrrolidine -CF₃, -OH, HCl ~219.6 High solubility, moderate basicity -
2,2,2-Trifluoro-1-(piperidin-2-yl)ethanol Piperidine -CF₃, -OH 306.32 Chair conformation, higher basicity
1-(Pyrrolidin-2-yl)ethan-1-ol Pyrrolidine -OH ~115.2 Lower lipophilicity, higher pKa
(R)-2,2,2-Trifluoro-1-pyridin-2-yl-ethylamine HCl Pyridine -CF₃, -NH₂, HCl 212.6 Aromatic, low basicity

Research Implications

  • Drug Design: The pyrrolidine-trifluoroethanol motif balances solubility and lipophilicity, making it a candidate for central nervous system (CNS) drugs. Piperidine analogs may offer enhanced metabolic stability but face bioavailability challenges due to higher molecular weight.
  • Synthetic Utility: Fluorinated pyrrolidine derivatives are valuable intermediates in organofluorine chemistry, enabling C–F bond-forming reactions under mild conditions .
  • Conformational Studies : Computational modeling of pyrrolidine puckering () aids in predicting binding affinities for enzyme targets.

Biological Activity

2,2,2-Trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride (CAS No. 1825323-45-2) is a fluorinated alcohol derivative featuring a pyrrolidine moiety. Its unique chemical structure, characterized by the presence of trifluoromethyl and pyrrolidine groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H10F3NO
  • Molecular Weight : 169.15 g/mol
  • SMILES : C1CC(NC1)C(C(F)(F)F)O
  • InChI Key : FRCMYJLVRLEIBR-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an antibacterial agent and its interaction with biological systems.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, the following mechanisms are proposed based on related compounds:

  • Cell Membrane Disruption : The presence of trifluoromethyl groups may enhance the lipophilicity of the molecule, allowing it to integrate into bacterial membranes and disrupt membrane integrity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis .
  • Alteration of Metabolic Pathways : The pyrrolidine ring may interact with various metabolic pathways within microbial cells, leading to impaired growth or cell death.

Case Studies and Research Findings

While direct case studies specifically targeting this compound are scarce, related research provides insights into its potential applications:

StudyFindings
MDPI Study on Pyrrole Derivatives Identified several pyrrole-based compounds with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus.
ResearchGate Analysis Discussed structural alerts in drug design that could apply to compounds like this compound for mitigating toxicity risks.
ACS Publications Explored mechanochemical methods for modifying aromatic amines into trifluoromethyl derivatives, hinting at potential synthetic routes for optimizing biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution of pyrrolidine derivatives with trifluoroacetyl precursors. Optimization includes adjusting pH, temperature (e.g., 0–50°C for HCl salt formation ), and catalysts (e.g., palladium for hydrogenation). Recrystallization in polar solvents (water/ethanol mixtures) enhances purity (>95%) . Key parameters:

  • Table 1 : Yield optimization under varying conditions
CatalystTemperature (°C)SolventYield (%)
Pd/C25EtOH65
NaBH40–50H2O52.7

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm trifluoromethyl and pyrrolidine proton environments .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and hydrogen bonding (e.g., HCl salt interactions) .
  • IR spectroscopy : Peaks at 3300 cm1^{-1} (O–H stretch) and 1150 cm1^{-1} (C–F stretch) validate functional groups .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring affect the compound’s physicochemical properties?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak® columns) separates enantiomers, while DFT calculations predict energy barriers for ring puckering . For example:

  • Table 2 : Puckering amplitudes in related pyrrolidine derivatives
CompoundAmplitude (Å)Phase Angle (°)
(S)-enantiomer0.45144
(R)-enantiomer0.48138

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Methodological Answer : Discrepancies (e.g., proton coupling in NMR vs. X-ray bond lengths) require:

  • Variable-temperature NMR : Assess dynamic effects (e.g., ring inversion) .
  • Multi-conformer crystallographic refinement : SHELXL models disorder or thermal motion .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic attack sites. Solvent effects (PCM model) refine predictions for aqueous or ethanol systems .

Q. What strategies identify and quantify synthetic impurities?

  • Methodological Answer :

  • HPLC-MS : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water gradients resolve impurities (e.g., dehalogenated byproducts) .
  • Table 3 : Common impurities and retention times
ImpurityRetention Time (min)m/z
Des-trifluoro derivative8.2156

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride
Reactant of Route 2
2,2,2-Trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.